Itacitinib

Overview

Description

Itacitinib (INCB039110) is a potent, orally administered selective inhibitor of Janus kinase 1 (JAK1) with >20-fold selectivity over JAK2 and >100-fold selectivity over JAK3 and TYK2 . Preclinically, this compound demonstrated efficacy in models of arthritis and inflammatory bowel disease by selectively inhibiting JAK1-dependent cytokine signaling . Its IC50 for JAK1 is 3.2 nM, compared to 71.6 nM for JAK2, highlighting its specificity . Clinically, this compound has been investigated in conditions such as acute graft-versus-host disease (aGVHD), solid tumors, and cytokine release syndrome (CRS) associated with CAR T-cell therapy. In a phase II study for aGVHD, this compound combined with corticosteroids achieved an overall response rate (ORR) of 83.3% in treatment-naïve patients . However, the phase III GRAVITAS-301 trial showed mixed results, with an ORR of 74% for this compound versus 66% for placebo (p=0.078) in aGVHD, failing to meet prespecified significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of itacitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyridine ring, introduction of fluorine atoms, and the incorporation of a nitrile group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Itacitinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Itacitinib has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in the study of JAK inhibitors and their synthetic routes.

Biology: this compound is studied for its effects on cytokine signaling pathways and immune cell function.

Medicine: this compound is being investigated for its potential in treating autoimmune diseases, inflammatory conditions, and certain cancers.

Mechanism of Action

Itacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immune responses. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines and modulates immune cell activity .

Comparison with Similar Compounds

Selectivity Profiles

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Key Indications |

|---|---|---|---|---|---|

| Itacitinib | 3.2 | 71.6 | >2000 | 818 | aGVHD, solid tumors, CRS |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Myelofibrosis, polycythemia vera |

| Baricitinib | 5.9 | 5.7 | >10,000 | 53 | Rheumatoid arthritis, COVID-19 |

| Pacritinib | 23 | 23 | >1000 | ND | Myelofibrosis |

| Solcitinib | 10 | 160 | >1000 | ND | Autoimmune diseases (discontinued) |

ND = Not Determined Sources:

Efficacy in Clinical Trials

aGVHD:

- This compound : In the phase III GRAVITAS-301 trial, this compound + corticosteroids achieved a 74% ORR (53% complete response [CR]) versus 66% ORR (40% CR) for placebo + corticosteroids. The CR rate was significantly higher in high-risk aGVHD patients (42% vs. placebo) .

- Ruxolitinib : Approved for steroid-refractory aGVHD, with ORRs of 57–62% in phase III trials .

Myelofibrosis:

- Pacritinib : In the phase III PERSIST-2 trial, 29% of patients achieved ≥35% spleen volume reduction versus 3% with best available therapy (BAT) .

- Ruxolitinib : The standard first-line therapy, with 42% achieving ≥35% spleen volume reduction in the COMFORT-I trial .

Solid Tumors:

- This compound : Combined with nab-paclitaxel and gemcitabine, it showed a 24% ORR in advanced pancreatic cancer .

- Ruxolitinib: Limited efficacy in solid tumors due to dose-limiting hematologic toxicity .

Key Research Findings and Limitations

Biomarker Dynamics : this compound significantly reduced TNFR1 and ProCALCA/CALCA levels in aGVHD patients, while MCP3 and REG3A showed minimal changes .

Exposure-Response: Higher this compound exposure correlated with increased CMV reactivation (37.2% vs.

Limitations: Lack of phase III success in aGVHD (GRAVITAS-301) . Limited data in pediatric populations compared to ruxolitinib .

Biological Activity

Itacitinib (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor that has garnered attention for its potential therapeutic applications, particularly in hematologic malignancies and graft-versus-host disease (GVHD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound specifically inhibits JAK1, a key enzyme in the JAK/STAT signaling pathway, which plays a crucial role in mediating inflammatory responses and immune regulation. By blocking JAK1, this compound effectively reduces the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are implicated in cytokine release syndrome (CRS) and GVHD.

Acute Graft-Versus-Host Disease (aGVHD)

Several clinical trials have investigated the efficacy of this compound in treating aGVHD. The GRAVITAS-301 trial evaluated this compound in combination with corticosteroids for patients with newly diagnosed aGVHD. The results indicated an overall response rate (ORR) of 74% at day 28 for the this compound group compared to 66% for the placebo group, although this difference was not statistically significant (p=0.078) .

In another phase I trial involving patients with steroid-refractory aGVHD, this compound demonstrated an ORR of 70.6%, with all patients experiencing a reduction in corticosteroid use over time . These findings suggest that this compound may be beneficial for both treatment-naive and steroid-refractory aGVHD patients.

Cytokine Release Syndrome

This compound has also shown promise in preventing CRS associated with CAR T-cell therapies. In preclinical studies, it significantly reduced levels of cytokines linked to CRS without impairing the antitumor activity of CAR T-cells . A phase II clinical trial is currently ongoing to further assess its prophylactic efficacy against CRS .

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as thrombocytopenia, anemia, and neutropenia. In the GRAVITAS-301 trial, grade 3 or worse adverse events occurred in 86% of patients receiving this compound . Despite these adverse effects, treatment-related mortality was low, with only three deaths attributed to treatment .

Comparative Efficacy

To provide a clearer understanding of this compound's biological activity compared to other treatments, the following table summarizes key findings from recent studies:

| Study | Treatment Group | ORR at Day 28 | Complete Response Rate | Common Adverse Events |

|---|---|---|---|---|

| GRAVITAS-301 | This compound + Corticosteroids | 74% | 53% | Thrombocytopenia (36%), Anemia (20%) |

| GRAVITAS-301 | Placebo + Corticosteroids | 66% | 40% | Thrombocytopenia (31%), Anemia (12%) |

| Phase I Trial | This compound (Steroid-Refractory aGVHD) | 70.6% | Not reported | Decreased corticosteroid use |

Case Studies

In a notable case study involving a patient with refractory aGVHD treated with this compound, significant clinical improvement was observed after initiating therapy. The patient showed a marked decrease in skin rash and gastrointestinal symptoms within weeks of treatment initiation. This anecdotal evidence supports the findings from larger trials regarding the potential efficacy of this compound .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Itacitinib’s selectivity toward JAK1 over other JAK isoforms, and how can researchers validate this selectivity in vitro?

this compound demonstrates >20-fold selectivity for JAK1 (IC50 = 2 nM) over JAK2 and >100-fold selectivity over JAK3 and TYK2 . To validate selectivity, researchers should:

- Use kinase inhibition assays : Compare IC50 values across JAK isoforms using recombinant kinase domains under standardized ATP concentrations.

- Employ cell-based models : Assess phosphorylation inhibition of JAK1-dependent cytokines (e.g., IL-6) vs. JAK2-dependent pathways (e.g., erythropoietin signaling).

- Leverage structural data : Analyze binding kinetics via molecular docking studies to identify residues critical for JAK1 specificity.

Q. What in vitro models are appropriate for evaluating this compound’s efficacy in myelofibrosis research?

Preclinical studies utilize:

- Primary patient-derived cells : Assess JAK-STAT pathway inhibition in CD34+ hematopoietic progenitor cells .

- Cytokine-driven assays : Measure suppression of JAK1-dependent cytokines (e.g., IFN-γ, IL-6) in THP-1 or HEL cell lines.

- Co-culture systems : Evaluate stromal cell interactions using bone marrow-derived mesenchymal stromal cells to mimic the fibrotic microenvironment.

Q. How should preclinical studies be designed to justify clinical trials for this compound in GVHD?

Key considerations include:

- Immune cell profiling : Quantify T-cell subsets (e.g., naïve, memory, regulatory T cells) and monocyte populations in murine GVHD models treated with this compound .

- Dose optimization : Align preclinical dosing (mg/kg) with human equivalent doses using allometric scaling.

- Biomarker validation : Corrogate IL-6, TNF-α, or IFN-γ suppression with clinical outcomes like GVHD severity scores .

Advanced Research Questions

Q. How can researchers reconcile contradictions between Phase 1 efficacy and Phase 3 trial outcomes for this compound in GVHD?

The Phase 3 GRAVITAS-301 trial showed no significant improvement in objective response rate (ORR) over placebo despite promising Phase 1 data . Methodological strategies to address this include:

- Trial design analysis : Compare patient stratification (e.g., corticosteroid-refractory vs. naïve populations) and endpoint definitions (e.g., ORR vs. long-term survival).

- Biomarker reassessment : Retrospectively analyze cytokine profiles (e.g., TNF-α, IL-6) to identify subpopulations with differential responses .

- Pharmacokinetic variability : Investigate interpatient differences in drug exposure using population PK models to optimize dosing regimens .

Q. What experimental frameworks are recommended for studying this compound in combination with PI3Kδ or IDO1 inhibitors?

Phase I studies of this compound with parsaclisib (PI3Kδ inhibitor) or epacadostat (IDO1 inhibitor) revealed limited T-cell infiltration despite preclinical rationale . Researchers should:

- Use multi-omics profiling : Integrate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify compensatory pathways (e.g., upregulated immune checkpoints).

- Leverage spatial biology : Apply multiplex immunohistochemistry to map CD8+/FoxP3+ T-cell ratios and stromal interactions in tumor biopsies .

- Model synergistic effects : Conduct factorial-designed in vitro screens to quantify synergy/antagonism using Chou-Talalay combination indices.

Q. How can PKPD modeling optimize this compound dosing for cytokine suppression in CAR-T therapy?

A mechanistic PKPD model for this compound in CAR-T therapy integrated:

- CAR-T expansion kinetics : A 3-phase model (expansion, contraction, persistence) to predict TNF-α dynamics .

- Exposure-response relationships : Link daily AUC of this compound to TNF-α inhibition using indirect response models .

- Clinical trial simulations : Compare BID vs. QD dosing to maximize target engagement while minimizing toxicity.

Q. What methodologies assess this compound’s impact on the tumor microenvironment (TME) in solid tumors?

Key approaches include:

- Flow cytometry of PBMCs : Track changes in dendritic cells, monocytes, and T-cell exhaustion markers (e.g., PD-1, LAG3) .

- Plasma proteomics : Quantify immune-modulatory proteins (e.g., CXCL13, IL-12) to infer TME activity .

- Ex vivo tumor explants : Treat patient-derived tissue slices with this compound to measure real-time cytokine secretion and immune cell migration.

Q. How does this compound enhance ICB (immune checkpoint blockade) efficacy in preclinical models, and what are translational implications?

In ICB-resistant models (e.g., B16F10), this compound improved responses by suppressing IFN-I signaling, akin to anti-IFNAR1 therapy . Researchers should:

- Model adaptive resistance : Combine this compound with anti-PD-1 in timed sequences to mimic clinical dosing schedules.

- Evaluate myeloid reprogramming : Analyze tumor-associated macrophage polarization (M1/M2 ratios) via single-cell RNA-seq.

- Validate surrogate endpoints : Correlate IFN-α/β levels with tumor regression to guide clinical biomarker selection.

Q. Methodological Considerations

- Statistical rigor : Use mixed-effects models to account for interpatient variability in cytokine data .

- Ethical reporting : Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial reporting .

- Data transparency : Share raw flow cytometry and PK data via repositories like ImmPort or ClinicalTrials.gov .

Properties

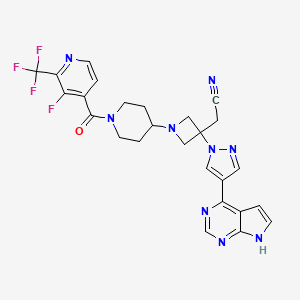

IUPAC Name |

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBSXLIQKWEBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334298-90-6, 1651228-00-0 | |

| Record name | Itacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB39110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ITACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.